

4,4'-Methylenebis(2,6-dimethylphenol): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4'-Methylenebis(2,6-dimethylphenol)

Cat. No.: B188734

[Get Quote](#)

CAS Number: 5384-21-4

This technical guide provides an in-depth overview of **4,4'-Methylenebis(2,6-dimethylphenol)**, a chemical compound with significant applications in the polymer and antioxidant industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

4,4'-Methylenebis(2,6-dimethylphenol) is a white to almost white crystalline powder.^[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₀ O ₂	[2]
Molecular Weight	256.35 g/mol	[3]
Melting Point	175.0 to 179.0 °C	[1]
Physical State	Solid	[1]
Solubility in Methanol	Almost transparent	[1]
Appearance	White to Almost white powder to crystal	[1]

Synthesis

A common method for the synthesis of **4,4'-Methylenebis(2,6-dimethylphenol)** involves the reaction of 2,6-dimethylphenol with formaldehyde. The following is a general experimental protocol.

Experimental Protocol: Synthesis

Materials:

- 2,6-dimethylphenol
- Formaldehyde (e.g., as an aqueous solution like formalin)
- Acid catalyst (e.g., hydrochloric acid)
- Solvent (e.g., a non-polar organic solvent)

Procedure:

- In a reaction vessel, dissolve 2,6-dimethylphenol in a suitable solvent.
- Slowly add the acid catalyst to the solution while stirring.

- Gradually add formaldehyde to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain a specific temperature range.
- After the addition is complete, continue stirring the mixture for a specified period at a controlled temperature to ensure the reaction goes to completion.
- After the reaction, the mixture is cooled, and the crude product is separated.
- The crude product is then purified, typically by recrystallization from a suitable solvent, to obtain pure **4,4'-Methylenebis(2,6-dimethylphenol)**.
- The final product is dried under vacuum.

Characterization: The identity and purity of the synthesized compound can be confirmed using various analytical techniques, including:

- Melting Point Determination: To check for purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Mass Spectrometry (MS): To determine the molecular weight.

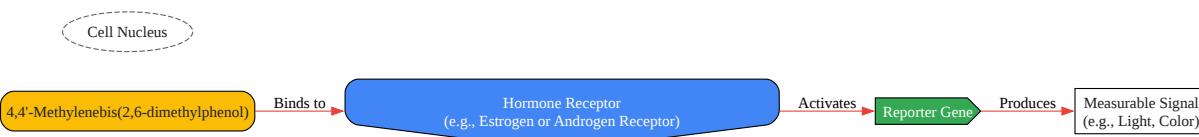
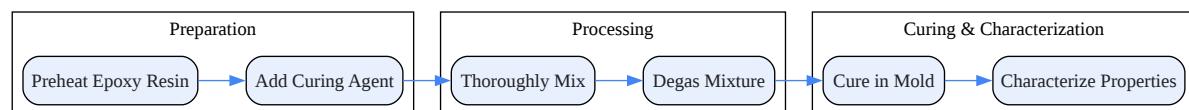
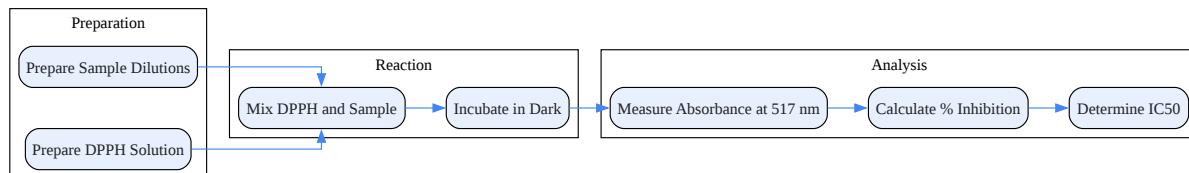
Applications

4,4'-Methylenebis(2,6-dimethylphenol) is primarily utilized for its antioxidant properties and as a curing agent in the production of polymers.

Antioxidant

This compound acts as a potent antioxidant, effectively inhibiting oxidation processes that can degrade various materials. Its antioxidant properties are particularly valuable in plastics, rubbers, and oils.

The antioxidant activity of **4,4'-Methylenebis(2,6-dimethylphenol)** can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[4][5]




Principle: DPPH is a stable free radical that has a deep violet color in solution.^[5] When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless molecule.^[5] The degree of color change, measured by a spectrophotometer, is proportional to the antioxidant's radical scavenging activity.^[5]

Materials:

- **4,4'-Methylenebis(2,6-dimethylphenol)**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (or other suitable solvent)
- Spectrophotometer

Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
- Prepare a series of dilutions of **4,4'-Methylenebis(2,6-dimethylphenol)** in methanol.
- In a test tube or a 96-well plate, mix a specific volume of the DPPH solution with each dilution of the test compound.
- A control sample containing only the DPPH solution and methanol is also prepared.
- Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
- The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
- The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4'-METHYLENEBIS(2,6-DIMETHYLPHENOL) | 5384-21-4 [m.chemicalbook.com]

- 2. 4,4'-Methylenebis(2,6-dimethylphenol) | C17H20O2 | CID 79345 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4,4'-Methylenebis(2,6-dimethylphenol): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188734#4-4-methylenebis-2-6-dimethylphenol-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com